Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-
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Overview
Description
2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine, commonly known as TFA-ap-dC, is a nucleoside analog. It is primarily used in biochemical and molecular biology research. This compound is a modified form of cytidine, where the 5-position of the cytidine ring is substituted with a trifluoroacetylamino group. This modification imparts unique properties to the compound, making it useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine involves several steps The starting material is typically 2’-deoxycytidineThis is achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired position .
Industrial Production Methods
Industrial production of 2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of specific catalysts or reagents to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the trifluoroacetylamino group.
Substitution: The trifluoroacetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can introduce new functional groups at the 5-position of the cytidine ring .
Scientific Research Applications
2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides for various biochemical studies.
Biology: The compound is employed in the study of DNA-protein interactions and the development of nucleic acid-based therapeutics.
Industry: The compound is used in the development of diagnostic tools and as a reagent in various biochemical assays
Mechanism of Action
The mechanism of action of 2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine involves its incorporation into nucleic acids. The trifluoroacetylamino group at the 5-position of the cytidine ring can interact with specific enzymes and proteins involved in nucleic acid metabolism. This interaction can inhibit the activity of these enzymes, leading to the disruption of DNA and RNA synthesis. The compound’s unique structure allows it to selectively target certain molecular pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: The parent compound of 2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine, lacking the trifluoroacetylamino modification.
5-Fluoro-2’-deoxycytidine: Another nucleoside analog with a fluorine atom at the 5-position, used in cancer research.
2’-Deoxy-5-azacytidine: A nucleoside analog with an azacytidine group at the 5-position, used in epigenetic studies
Uniqueness
2’-Deoxy-5-[3-(trifluoroacetyl)amino]-1-propynylcytidine is unique due to the presence of the trifluoroacetylamino group, which imparts distinct chemical and biological properties. This modification enhances the compound’s stability and allows for specific interactions with nucleic acid-processing enzymes, making it a valuable tool in various research applications .
Properties
IUPAC Name |
N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O5/c15-14(16,17)12(24)19-3-1-2-7-5-21(13(25)20-11(7)18)10-4-8(23)9(6-22)26-10/h5,8-10,22-23H,3-4,6H2,(H,19,24)(H2,18,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLUSVKQOCPUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C#CCNC(=O)C(F)(F)F)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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